2-{1-methyl-1'H-spiro[piperidine-4,2'-quinazoline]-4'-ylsulfanyl}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-methyl-1’H-spiro[piperidine-4,2’-quinazoline]-4’-ylsulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-methyl-1’H-spiro[piperidine-4,2’-quinazoline]-4’-ylsulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the spiro[piperidine-4,2’-quinazoline] core. This can be achieved through cyclization reactions involving piperidine and quinazoline derivatives under controlled conditions. The introduction of the sulfanyl group and subsequent acetamide formation are carried out using thiolation and amidation reactions, respectively. Common reagents used in these steps include sulfur-containing compounds and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{1-methyl-1’H-spiro[piperidine-4,2’-quinazoline]-4’-ylsulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{1-methyl-1’H-spiro[piperidine-4,2’-quinazoline]-4’-ylsulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The sulfanyl and acetamide groups also contribute to the compound’s overall bioactivity by influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- 1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one
- 2-amino-4-(1-piperidine)pyridine derivatives
Uniqueness
2-{1-methyl-1’H-spiro[piperidine-4,2’-quinazoline]-4’-ylsulfanyl}-N-(4-methylphenyl)acetamide stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. The presence of the sulfanyl group further enhances its reactivity and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(1'-methylspiro[1H-quinazoline-2,4'-piperidine]-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-16-7-9-17(10-8-16)23-20(27)15-28-21-18-5-3-4-6-19(18)24-22(25-21)11-13-26(2)14-12-22/h3-10,24H,11-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAACPPWXIWRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.